molecular formula C16H24ClN5O B15186910 Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride CAS No. 158553-47-0

Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride

Cat. No.: B15186910
CAS No.: 158553-47-0
M. Wt: 337.8 g/mol
InChI Key: KDGKYCFWJIABMG-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves multicomponent reactions, which are efficient and environmentally friendly. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI in methanol at room temperature . This method provides substituted piperidines in moderate to good yields.

Industrial Production Methods

Industrial production of piperidine derivatives typically involves large-scale multicomponent reactions. These reactions are favored due to their high atom economy and the ability to produce complex molecules in a single step. The use of continuous flow reactors and microwave irradiation can further enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized piperidine derivatives .

Scientific Research Applications

Piperidine derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks in organic synthesis and as catalysts in various chemical reactions.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, schizophrenia, and Parkinson’s disease.

    Industry: Used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine derivatives
  • Quinoline derivatives
  • Isoxazole derivatives

Uniqueness

Piperidine derivatives are unique due to their six-membered ring structure with one nitrogen atom, which provides them with distinct chemical and biological properties. This structure allows for a wide range of functionalization and makes them versatile in various applications .

Properties

CAS No.

158553-47-0

Molecular Formula

C16H24ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

1-[3-[5-(4-methoxyphenyl)tetrazol-2-yl]propyl]piperidine;hydrochloride

InChI

InChI=1S/C16H23N5O.ClH/c1-22-15-8-6-14(7-9-15)16-17-19-21(18-16)13-5-12-20-10-3-2-4-11-20;/h6-9H,2-5,10-13H2,1H3;1H

InChI Key

KDGKYCFWJIABMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CCCN3CCCCC3.Cl

Origin of Product

United States

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